molecular formula C6H5Cl B131635 Chlorobenzene-13C6 CAS No. 287389-52-0

Chlorobenzene-13C6

Cat. No.: B131635
CAS No.: 287389-52-0
M. Wt: 118.51 g/mol
InChI Key: MVPPADPHJFYWMZ-IDEBNGHGSA-N
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Description

Chlorobenzene-13C6: is a chlorinated benzene compound where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. This isotopically labeled compound has the chemical formula 13C6H5Cl and is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorobenzene-13C6 can be synthesized through the chlorination of benzene-13C6. The process involves the substitution of a hydrogen atom in benzene-13C6 with a chlorine atom. This reaction typically requires a catalyst such as iron(III) chloride and is carried out under controlled conditions to ensure the selective formation of this compound .

Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The Raschig-Hooker process is one such method, where benzene-13C6 is reacted with hydrochloric acid and oxygen in the presence of a copper or iron chloride catalyst at temperatures between 200-250°C. The resulting this compound is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Chlorobenzene-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Aromatic Substitution: Phenol-13C6, aniline-13C6.

    Electrophilic Aromatic Substitution: Nitrobenzene-13C6, sulfonylbenzene-13C6.

    Oxidation: Chlorophenol-13C6.

Scientific Research Applications

Chlorobenzene-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:

Comparison with Similar Compounds

Uniqueness: Chlorobenzene-13C6 is unique due to its specific isotopic labeling, which allows for detailed tracking and analysis in various scientific applications. Its chemical properties, such as reactivity and stability, make it a valuable tool in research compared to its brominated or iodinated counterparts .

Properties

IUPAC Name

chloro(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPADPHJFYWMZ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583925
Record name 1-Chloro(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-52-0
Record name 1-Chloro(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287389-52-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorobenzene-13C6
Reactant of Route 2
Chlorobenzene-13C6
Reactant of Route 3
Chlorobenzene-13C6
Reactant of Route 4
Chlorobenzene-13C6
Reactant of Route 5
Chlorobenzene-13C6
Reactant of Route 6
Chlorobenzene-13C6
Customer
Q & A

Q1: What is the significance of using Chlorobenzene-13C6 in the synthesis of labeled DNAN?

A1: this compound serves as the crucial starting material for synthesizing ,-labeled DNAN. The use of this compound, where all six carbon atoms are replaced with the stable isotope Carbon-13, allows researchers to track the fate of DNAN in the environment. This isotopic labeling enables sensitive detection and differentiation of the synthesized DNAN from naturally occurring DNAN in environmental samples. []

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